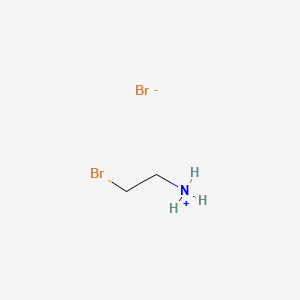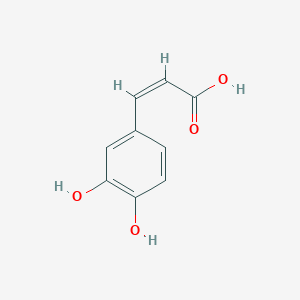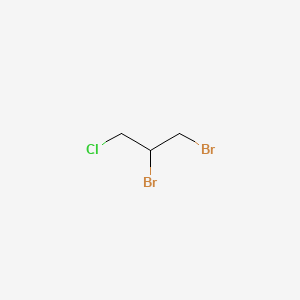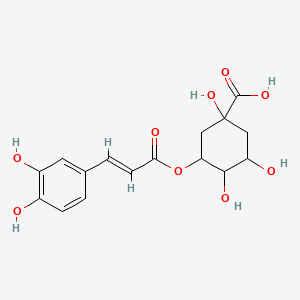![molecular formula C17H11NO4 B7766476 3-[(1,3-dioxoinden-2-ylidene)methylamino]benzoic acid](/img/structure/B7766476.png)
3-[(1,3-dioxoinden-2-ylidene)methylamino]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “3-[(1,3-dioxoinden-2-ylidene)methylamino]benzoic acid” is known as Hexanoyl-Lysine adduct. This compound is a novel lipid peroxidation biomarker derived from the oxidation of omega-6 unsaturated fatty acids. It is significant in various scientific fields due to its role in indicating oxidative stress and lipid peroxidation in biological systems .
准备方法
Synthetic Routes and Reaction Conditions
Hexanoyl-Lysine adduct can be synthesized through the reaction of hexanoic acid with lysine. The reaction typically involves the use of a coupling agent to facilitate the formation of the amide bond between the carboxyl group of hexanoic acid and the amino group of lysine. Commonly used coupling agents include carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) and N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under mild conditions .
Industrial Production Methods
Industrial production of Hexanoyl-Lysine adduct involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of hexanoic acid and lysine to a solid support, followed by coupling and deprotection steps. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield .
化学反应分析
Types of Reactions
Hexanoyl-Lysine adduct undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex lipid peroxidation products.
Reduction: Reduction reactions can convert the adduct back to its original components, hexanoic acid, and lysine.
Substitution: The amide bond in the adduct can be cleaved and substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require acidic or basic conditions to cleave the amide bond.
Major Products Formed
The major products formed from these reactions include various oxidized lipid peroxidation products, reduced forms of hexanoic acid and lysine, and substituted derivatives of the adduct .
科学研究应用
Hexanoyl-Lysine adduct has numerous applications in scientific research:
Chemistry: Used as a biomarker to study lipid peroxidation and oxidative stress in chemical systems.
Biology: Employed in biological studies to investigate the effects of oxidative stress on cellular components.
Medicine: Utilized as a diagnostic marker for diseases associated with oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.
Industry: Applied in the food industry to monitor the oxidation of omega-6 fatty acids in food products.
作用机制
The mechanism of action of Hexanoyl-Lysine adduct involves its formation through the oxidation of omega-6 unsaturated fatty acids. The adduct is formed when hexanoic acid, a product of lipid peroxidation, reacts with lysine residues in proteins. This reaction indicates the presence of oxidative stress and lipid peroxidation in biological systems. The molecular targets include lysine residues in proteins, and the pathways involved are those related to lipid metabolism and oxidative stress responses .
相似化合物的比较
Similar Compounds
Malondialdehyde-Lysine adduct: Another lipid peroxidation biomarker formed from the reaction of malondialdehyde with lysine.
4-Hydroxy-2-nonenal-Lysine adduct: Formed from the reaction of 4-hydroxy-2-nonenal with lysine.
Acrolein-Lysine adduct: Formed from the reaction of acrolein with lysine.
Uniqueness
Hexanoyl-Lysine adduct is unique due to its specific formation from omega-6 unsaturated fatty acids, making it a distinct biomarker for the oxidation of these fatty acids. Its specificity and sensitivity in detecting oxidative stress make it a valuable tool in various scientific and medical applications .
属性
IUPAC Name |
3-[(1,3-dioxoinden-2-ylidene)methylamino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO4/c19-15-12-6-1-2-7-13(12)16(20)14(15)9-18-11-5-3-4-10(8-11)17(21)22/h1-9,18H,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPYJIICVOYEQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CNC3=CC=CC(=C3)C(=O)O)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C(=CNC3=CC=CC(=C3)C(=O)O)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
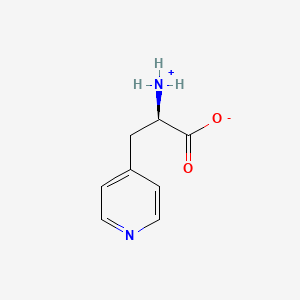
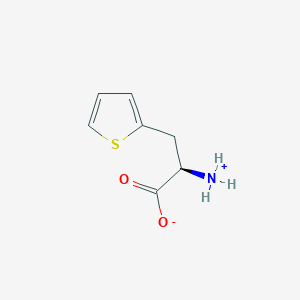
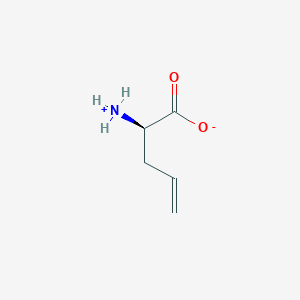
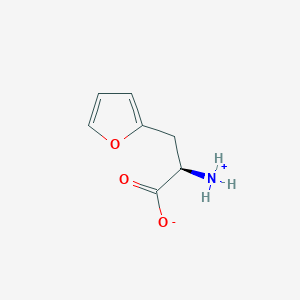
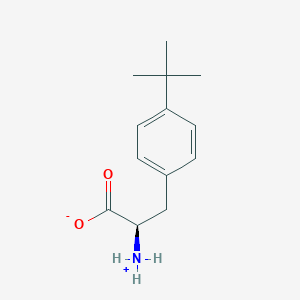
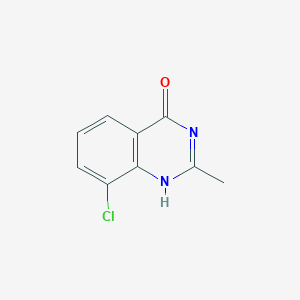
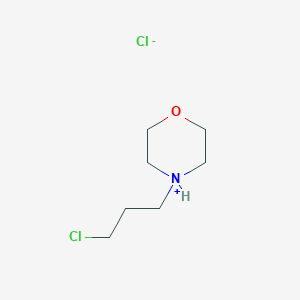

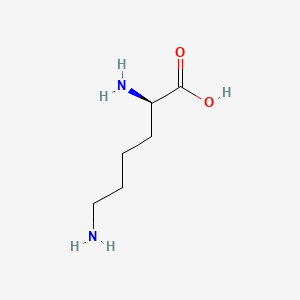
![2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine](/img/structure/B7766499.png)
